(4-Phenylazepan-4-yl)methanol
Description
(4-Phenylazepan-4-yl)methanol is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a phenyl group and a hydroxymethyl (-CH2OH) group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining aromatic (phenyl) and polar (hydroxyl) moieties.
Properties
CAS No. |
7475-54-9 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(4-phenylazepan-4-yl)methanol |
InChI |
InChI=1S/C13H19NO/c15-11-13(7-4-9-14-10-8-13)12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
InChI Key |
RICGNGUTQWPGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylazepan-4-yl)methanol typically involves the reaction of azepane derivatives with phenyl-containing reagents. One common method is the reduction of (4-Phenylazepan-4-yl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylazepan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: (4-Phenylazepan-4-yl)ketone or (4-Phenylazepan-4-yl)aldehyde.
Reduction: (4-Phenylazepan-4-yl)amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4-Phenylazepan-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Phenylazepan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between (4-Phenylazepan-4-yl)methanol and related compounds:
Key Observations:
- Functional Group Variations: The hydroxymethyl group distinguishes it from boronic ester analogs (e.g., [4-(Dioxaborolan-2-yl)phenyl]methanol), which are primarily used in cross-coupling reactions . Methanol derivatives, in general, exhibit higher polarity and water solubility but require stringent safety protocols due to toxicity risks .
- Phenyl Substitution: The para-phenyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted azepanols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
